(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098016-28-3
VCID: VC3146942
InChI: InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2
SMILES: C1CC1CN2CC(C2)N3C=C(N=N3)CO
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

CAS No.: 2098016-28-3

Cat. No.: VC3146942

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

(1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol - 2098016-28-3

Specification

CAS No. 2098016-28-3
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name [1-[1-(cyclopropylmethyl)azetidin-3-yl]triazol-4-yl]methanol
Standard InChI InChI=1S/C10H16N4O/c15-7-9-4-14(12-11-9)10-5-13(6-10)3-8-1-2-8/h4,8,10,15H,1-3,5-7H2
Standard InChI Key YSIOFCUEEDKXFF-UHFFFAOYSA-N
SMILES C1CC1CN2CC(C2)N3C=C(N=N3)CO
Canonical SMILES C1CC1CN2CC(C2)N3C=C(N=N3)CO

Introduction

Structural Characterization and Physical Properties

Basic Molecular Information

(1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol presents a unique molecular architecture composed of multiple functional groups. The compound contains a strained four-membered azetidine ring with a cyclopropylmethyl substituent on the nitrogen atom, connected to a 1,2,3-triazole ring bearing a hydroxymethyl group. Its fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
CAS Number2098118-15-9
Physical StateNot specified in available data
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available

This compound features a complex three-dimensional structure with multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the hydroxyl group can function as both a hydrogen bond donor and acceptor .

Structural Features

The structural complexity of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol arises from the integration of three key structural elements:

  • The azetidine ring: A four-membered nitrogen-containing heterocycle that introduces significant ring strain, similar to other azetidine derivatives described in pharmaceutical research.

  • The 1,2,3-triazole moiety: A five-membered aromatic heterocycle containing three nitrogen atoms in sequence, which typically exhibits unique electronic properties and hydrogen-bonding capabilities.

  • The hydroxymethyl group: Attached to the triazole ring at position 4, providing a site for potential hydrogen bonding and further chemical modifications.

The cyclopropylmethyl substituent on the azetidine nitrogen introduces additional structural complexity and likely impacts the compound's lipophilicity and membrane permeability, properties that are crucial for drug-like molecules .

Synthetic Approaches

Click Chemistry Approach

A key step in the synthesis would likely involve copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic example of click chemistry. This reaction is particularly suitable for forming 1,2,3-triazole rings with high regioselectivity. The synthetic approach might involve:

  • Preparation of an azetidine-3-azide intermediate

  • Cyclopropylmethylation of the azetidine nitrogen

  • Click reaction with propargyl alcohol to form the triazole with hydroxymethyl functionality

This pathway is consistent with general synthetic procedures described for other azetidine-containing compounds that incorporate similar structural elements .

Reactivity and Chemical Properties

Functional Group Reactivity

The reactivity profile of (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is governed by its key functional groups:

  • The hydroxymethyl group can participate in various transformations, including oxidation to aldehyde or carboxylic acid derivatives, esterification, and etherification.

  • The triazole ring, being aromatic, exhibits stability toward many reaction conditions but can participate in certain substitution reactions and coordinate with metal ions.

  • The azetidine nitrogen bearing the cyclopropylmethyl substituent is tertiary and thus has limited reactivity but may undergo quaternization or oxidative processes.

Based on analogous structures, this compound would likely be stable under physiological conditions but susceptible to enzymatic transformations, particularly at the hydroxymethyl position .

Analytical Characterization Methods

Chromatographic Analysis

Chromatographic methods suitable for analyzing this compound would likely include:

  • High-Performance Liquid Chromatography (HPLC): Using reverse-phase conditions with UV detection at wavelengths where the triazole chromophore absorbs efficiently.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offering both retention time information and mass spectral data for unambiguous identification.

Similar analytical approaches are commonly employed for structurally related compounds, as indicated in the literature for comparable heterocyclic systems .

Comparative Analysis with Related Compounds

Azetidine-Containing Compounds

The azetidine structural motif in (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol connects it to a broader family of azetidine-containing compounds with diverse properties and applications. Table 2 provides a comparative analysis of selected azetidine derivatives to highlight structural relationships and potential functional similarities.

Table 2: Comparative Analysis of Selected Azetidine Derivatives

CompoundStructural FeaturesPotential ApplicationsKey Differences
(1-(1-(Cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanolAzetidine ring with cyclopropylmethyl substituent, triazole with hydroxymethyl groupNot fully establishedTarget compound
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanolAzetidine ring with unsubstituted nitrogen, triazole with hydroxymethyl groupResearch tool, potential pharmaceutical applicationsLacks cyclopropylmethyl group on azetidine nitrogen
3-(Aminomethyl)azetidine-1-carboxamideAzetidine ring with carboxamide group, primary amineMedicinal chemistry applicationsDifferent functional groups, lacks triazole

This comparison highlights how structural modifications to the azetidine scaffold can potentially lead to diverse compounds with different physicochemical properties and biological activities.

Future Research Directions

Structure-Property Relationship Studies

Further investigation into (1-(1-(cyclopropylmethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could focus on establishing clear structure-property relationships through:

  • Systematic modification of the cyclopropylmethyl substituent to evaluate its impact on lipophilicity, membrane permeability, and potential biological activities.

  • Exploration of derivatives with different substituents on the hydroxymethyl group to modulate hydrogen bonding capabilities and reactivity.

  • Investigation of the conformational preferences of the molecule, particularly the orientation of the azetidine ring relative to the triazole moiety, which could influence binding to potential biological targets.

These studies would contribute to a more comprehensive understanding of this compound's properties and potential applications.

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